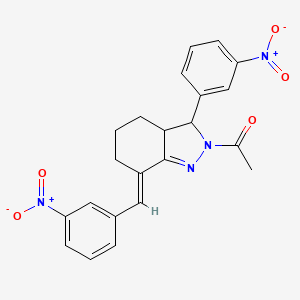hydrazone](/img/structure/B5322866.png)
benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is a hydrazone derivative of pyrimidine and has been shown to have anti-cancer properties. In
Mechanism of Action
The mechanism of action of benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, it has been shown to enhance the efficacy of other anti-cancer drugs when used in combination.
Advantages and Limitations for Lab Experiments
One advantage of using benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone in lab experiments is its high selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the efficacy of other anti-cancer drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.
Future Directions
There are several future directions for research on benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to optimize its use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, it may be worthwhile to explore its potential in other therapeutic applications, such as anti-inflammatory or anti-viral agents.
Conclusion:
This compound is a promising chemical compound with potential therapeutic applications in cancer treatment. Its selectivity for cancer cells and ability to enhance the efficacy of other anti-cancer drugs make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its use in cancer treatment.
Synthesis Methods
Benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone can be synthesized by reacting 4-(4-bromophenyl)-6-phenyl-2-pyrimidinylamine with benzaldehyde in the presence of an acid catalyst. The reaction takes place at room temperature and the product is obtained in high yield.
Scientific Research Applications
Benzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[(Z)-benzylideneamino]-4-(4-bromophenyl)-N-methyl-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4/c1-29(26-17-18-8-4-2-5-9-18)24-27-22(19-10-6-3-7-11-19)16-23(28-24)20-12-14-21(25)15-13-20/h2-17H,1H3/b26-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXXOTGEBALDMB-ONUIUJJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)/N=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5322789.png)
![2-ethyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5322791.png)
![1-(3-fluorobenzyl)-4-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperazine](/img/structure/B5322792.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5322804.png)


![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5322820.png)
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5322825.png)
![2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5322846.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322849.png)
![4-ethyl-5-{[1-(6-methyl-2-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5322852.png)
![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5322867.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)